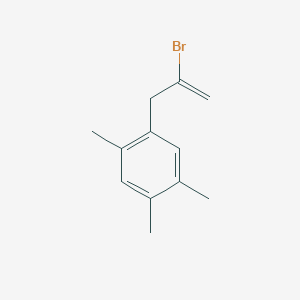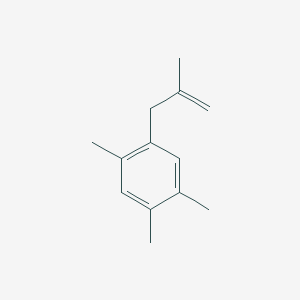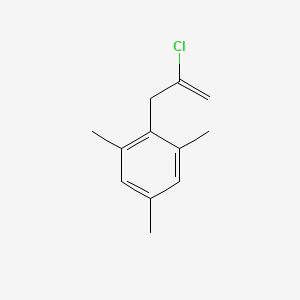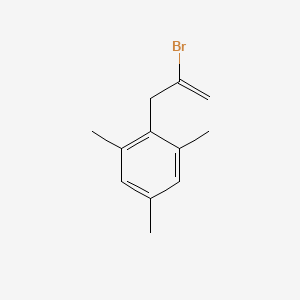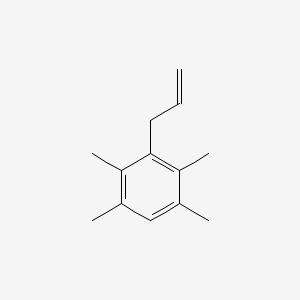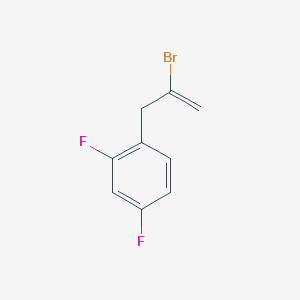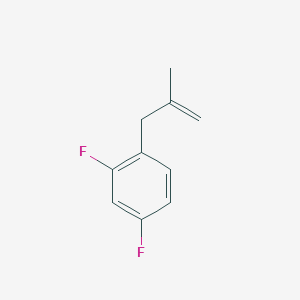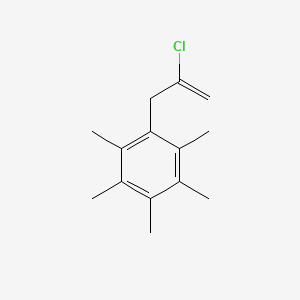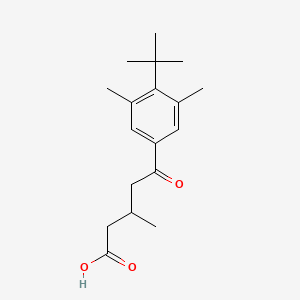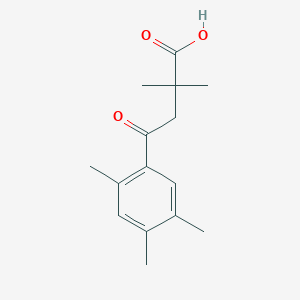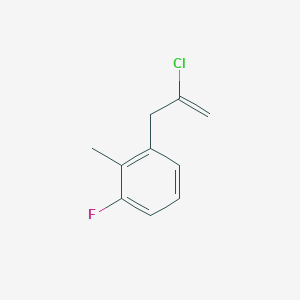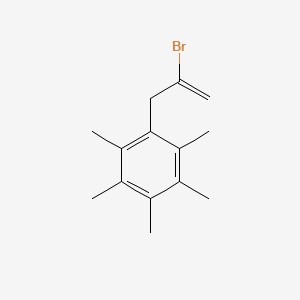
2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene
概要
説明
“2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene” is a complex organic compound. It contains a bromine atom, which suggests that it might be used in various organic synthesis reactions as a bromine source . The pentamethylphenyl group indicates that the compound has a phenyl (benzene) ring substituted with five methyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a pentamethylphenyl compound. A possible step could be an elimination reaction to form the propene part of the molecule, followed by a bromination reaction .Molecular Structure Analysis
The molecule likely has a planar region around the phenyl ring and a tetrahedral carbon at the propene part of the molecule. The bromine atom is likely bonded to one of the carbons in the propene group .Chemical Reactions Analysis
As a brominated alkene, this compound could participate in various reactions. The bromine could be replaced by other groups in a substitution reaction, or the double bond could be used in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an organic compound, it is likely insoluble in water but soluble in organic solvents .科学的研究の応用
Mechanism-based Inhibition of Dopamine Beta-hydroxylase
Research by Colombo et al. (1984) highlights the interaction of a similar compound, 2-bromo-3-(p-hydroxyphenyl)-1-propene, with dopamine beta-hydroxylase, demonstrating its potential as a mechanism-based inhibitor. This compound undergoes a transformation and inactivates the enzyme in a process dependent on O2 and a reducing agent, offering insights into enzyme inhibition and mechanism-based therapeutic strategies (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).
Reactivity Towards Electrophiles
Knockel and Normant (1984) describe the reactivity of a structurally related compound, 3-bromo-2-trimethylsilyl-1-propene, towards various electrophiles. This study provides a foundation for synthesizing functionnalized vinylsilanes and demonstrates a pathway for creating 2-substituted-4-trimethylsilylfurans, showcasing the compound's utility in complex organic synthesis (Knockel & Normant, 1984).
Synthesis of 3-Bromo-(bromomethyl)-l-propene
Yu (2009) reports on the synthesis of 3-bromo-2 (bromomethyl)propene through halogenated reaction, oxidation, and thermal decomposition from pentaerythritol. This research not only demonstrates a method for synthesizing a compound with similar functional groups but also explores its potential applications in creating intermediates for further chemical reactions (Yu, 2009).
Multi-Coupling Reagent Applications
Auvray, Knochel, and Normant (1985) explored the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent. This study showcases the compound's ability to react with a wide range of electrophiles, leading to the synthesis of highly functionalized sulfones. Such applications underscore the chemical's versatility in synthetic chemistry, providing a pathway to synthesizing complex organic molecules with potential pharmaceutical applications (Auvray, Knochel, & Normant, 1985).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-bromoprop-2-enyl)-2,3,4,5,6-pentamethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-8(15)7-14-12(5)10(3)9(2)11(4)13(14)6/h1,7H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZHYGXFWMJJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC(=C)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



